(S)-beflubutamid

Description

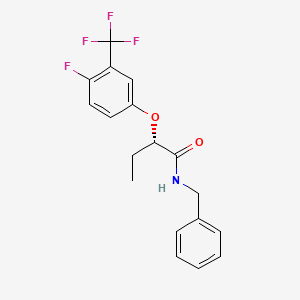

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPZWRNXKPNPX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337433 | |

| Record name | S-Beflubutamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113614-09-8 | |

| Record name | Beflubutamid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Beflubutamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFLUBUTAMID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCE3A0ZD8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-beflubutamid: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1][2] As a member of the phenoxybutanamide class of herbicides, its efficacy is significantly higher than that of its (R)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound possesses a chiral center at the second carbon of the butanamide moiety. Its chemical identity is defined by the following nomenclature and registration numbers:

| Identifier | Value |

| IUPAC Name | (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[3] |

| CAS Number | 113614-09-8[3] |

| Molecular Formula | C₁₈H₁₇F₄NO₂[3] |

| Canonical SMILES | CC--INVALID-LINK--OC2=CC(=C(C=C2)F)C(F)(F)F |

| InChI Key | FFQPZWRNXKPNPX-INIZCTEOSA-N |

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 355.33 g/mol | [4] |

| Physical State | White fluffy powder | [1] |

| Melting Point | 75 °C (for racemic mixture) | [3] |

| Vapor Pressure | 1.1 x 10⁻⁵ Pa at 25°C (for racemic mixture) | [5] |

| Water Solubility | 3.29 mg/L at 20°C | [2] |

| Solubility in Organic Solvents | Acetone, Dichloroethane, Ethyl acetate, Methanol: >473 g/L; Xylene: 106 g/L; n-Heptane: 2.18 g/L (for racemic mixture) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 4.6 |

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound functions as a "bleaching" herbicide by inhibiting the carotenoid biosynthesis pathway. Specifically, it targets and inhibits the enzyme Phytoene Desaturase (PDS).[5][6] This enzyme is critical for the conversion of phytoene to ζ-carotene, a precursor to the colored carotenoids. The disruption of this pathway leads to the accumulation of phytoene and the depletion of protective carotenoids. In the absence of carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching of the plant tissues and eventual plant death.[5][6]

The simplified signaling pathway illustrating the mode of action of this compound is depicted below.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the enantioselective synthesis starting from key intermediates or the resolution of the racemic mixture.[7][8] A generalized workflow for the synthesis is outlined below.

Methodology:

-

Synthesis of 4-fluoro-3-trifluoromethylphenol: This intermediate is typically synthesized from fluorobenzotrifluoride through nitration, reduction, diazotization, and hydrolysis.[9]

-

Alkylation: 4-fluoro-3-trifluoromethylphenol is reacted with an alkylating agent such as 2-bromobutyric acid ethyl ester in the presence of a base (e.g., potassium hydroxide) to yield 2-(4-fluoro-3-trifluoromethylphenoxy)butyric acid ethyl ester.[9]

-

Amidation: The resulting ester is then reacted with benzylamine to form racemic beflubutamid.[9]

-

Enantiomeric Resolution (for this compound): The racemic mixture can be resolved using chiral resolution techniques, such as crystallization with a chiral agent like (L)-(-)-α-phenylethylamine, to isolate the desired (S)-enantiomer.[2][7] Alternatively, an enantioselective synthesis can be employed, for instance, through the enantioselective hydrogenation of an α-aryloxy-α,β-unsaturated acid intermediate.[7]

-

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

A detailed protocol for the baseline separation of beflubutamid enantiomers has been described.

-

Column: Lux Cellulose 2 (250 mm × 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with hexane/isopropanol (97/3, v/v)

-

Flow Rate: 1 mL/min

-

Column Temperature: 50 °C

-

Detection: UV/vis detector or an optical rotation detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

For the quantification of beflubutamid and its metabolites at trace levels, an enantioselective GC-MS method has been developed.

-

Derivatization (for the acid metabolite): The carboxylic acid metabolite (bfl-acid) is methylated to its corresponding ester using diazomethane prior to analysis.

-

Column: A chiral GC column, for example, one coated with a cyclodextrin derivative.

-

Injection: 1 µL split/splitless injection at 240 °C.

-

Oven Temperature Program: 70 °C (1 min hold), then ramp at 25 °C/min to 100 °C, then 2 °C/min to 190 °C, followed by an isothermal hold at 220 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometry: Electron impact ionization (EI, 70 eV) with selected ion monitoring (SIM) for quantification.

Metabolic and Degradation Pathway

In the environment, particularly in soil, beflubutamid undergoes microbial degradation. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of two main metabolites: 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide) and 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid).[10] The degradation can be enantioselective, with the rate of degradation of the enantiomers varying depending on soil properties such as pH.[5]

The degradation pathway is illustrated in the following diagram.

Toxicological Profile

The toxicological data for beflubutamid is important for assessing its risk to human health and the environment. The available acute toxicity data for the racemic mixture is summarized below.

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg | |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | |

| Acute Inhalation LC₅₀ (4h) | Rat | > 5 mg/L |

It is noted that while the acute oral toxicity is low, there are concerns regarding its potential for reproduction/developmental effects.[2]

Conclusion

This compound is a potent herbicide with a well-defined mode of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and degradation pathways. The provided experimental protocols and data tables offer valuable resources for researchers and professionals in the field of agrochemical development and environmental science. Further research into the specific toxicological profile of the (S)-enantiomer and a more detailed elucidation of its metabolic pathways in various organisms will continue to enhance our understanding of this important herbicidal compound.

References

- 1. Beflubutamid | C18H17F4NO2 | CID 6451159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beflubutamid - Wikipedia [en.wikipedia.org]

- 7. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 8. The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

(S)-Beflubutamid: A Technical Guide to its Mechanism of Action on Phytoene Desaturase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which the (S)-enantiomer of beflubutamid acts as a potent inhibitor of the plant enzyme phytoene desaturase (PDS). It details the biochemical consequences of this inhibition, the resulting physiological effects on the plant, and the experimental methodologies used to characterize this interaction.

Introduction to (S)-Beflubutamid and Phytoene Desaturase

Beflubutamid is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops[1]. It belongs to the HRAC (Herbicide Resistance Action Committee) Group F1, which comprises herbicides that inhibit carotenoid biosynthesis[1]. The herbicidal activity of beflubutamid resides primarily in its (S)-enantiomer, which has been shown to be significantly more potent than the (R)-enantiomer[2].

The molecular target of this compound is phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway[1][3]. PDS is a plastid-localized enzyme that catalyzes the desaturation of the colorless C40 hydrocarbon, 15-cis-phytoene, a critical step in the formation of colored carotenoids[3][4]. These carotenoids are essential for plant survival, serving vital roles in photoprotection by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS), and as accessory pigments in light harvesting[5]. By inhibiting PDS, this compound triggers a cascade of events that ultimately leads to rapid bleaching and plant death[3].

The Core Mechanism: Inhibition of the Carotenoid Biosynthesis Pathway

The primary mode of action of this compound is the direct inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This inhibition disrupts the normal flow of metabolites, leading to a series of phototoxic events.

The Carotenoid Biosynthesis Pathway and the Role of PDS

In plants, carotenoid biosynthesis begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene, a reaction catalyzed by phytoene synthase (PSY)[6]. Phytoene then undergoes a series of desaturation and isomerization reactions to produce lycopene, the precursor for all other carotenoids[7].

Phytoene desaturase (PDS) is responsible for introducing two double bonds into 15-cis-phytoene, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene[8]. This is a rate-limiting step in the pathway[9]. The electrons from this desaturation are transferred to plastoquinone, which acts as an electron acceptor[8].

Inhibition of PDS by this compound

This compound acts as a potent inhibitor of PDS. Molecular docking studies have indicated that this compound has a stronger binding affinity with Oryza sativa phytoene desaturase (OsPDS) compared to its (R)-enantiomer, which correlates with its higher herbicidal activity[10][11][12]. This binding blocks the catalytic activity of the enzyme, leading to the accumulation of the substrate, 15-cis-phytoene, and a depletion of all downstream carotenoids, such as ζ-carotene, lycopene, β-carotene, and xanthophylls[6].

References

- 1. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Plant competition cues activate a singlet oxygen signaling pathway in Arabidopsis thaliana [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Plastid-to-nucleus retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Silencing of the phytoene desaturase (PDS) gene affects the expression of fruit-ripening genes in tomatoes [agris.fao.org]

- 12. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Beflubutamid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid is a selective herbicide effective against broadleaf weeds in cereal crops. It exists as two enantiomers, with the (S)-enantiomer, also known as Beflubutamid-M, exhibiting significantly higher herbicidal activity. This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and biological evaluation of (S)-beflubutamid. Detailed experimental protocols for its synthesis, chiral separation, and herbicidal activity assessment are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the herbicide's mode of action and synthetic workflows using logical diagrams to facilitate a deeper understanding for research and development professionals in the agrochemical field.

Discovery and Mode of Action

Beflubutamid was developed by Ube Industries in Japan and is used for the post-emergence control of important broadleaf weeds in wheat, barley, rye, and triticale.[1] It is a chiral compound, and subsequent research revealed that the herbicidal activity resides almost exclusively in the (S)-enantiomer.[2][3] In biotests using garden cress, (-)-beflubutamid (the (S)-enantiomer) was found to be at least 1000 times more active than (+)-beflubutamid (the (R)-enantiomer).[2][4][5]

The mode of action of beflubutamid is the inhibition of carotenoid biosynthesis.[3] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS), a key enzyme in the pathway that converts phytoene to colored carotenoids.[6] This inhibition leads to the accumulation of phytoene and a depletion of protective carotenoids, resulting in photooxidation of chlorophyll and subsequent bleaching of the plant tissues, which ultimately leads to plant death.[6] Due to this characteristic bleaching effect, beflubutamid is classified as a bleaching herbicide.

Signaling Pathway: Carotenoid Biosynthesis and Inhibition by this compound

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]

- 4. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Beflubutamid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-beflubutamid, a potent herbicidal molecule. It covers its chemical identity, mechanism of action, and key experimental data. Detailed protocols for its synthesis, herbicidal activity assessment, and environmental fate analysis are provided to facilitate further research and development.

Chemical Identity

| Parameter | Value | Reference |

| IUPAC Name | (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | [1][2] |

| CAS Number | 113614-09-8 | [1][2] |

| Molecular Formula | C₁₈H₁₇F₄NO₂ | [1] |

| Molecular Weight | 355.33 g/mol | [1] |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound is a selective herbicide that acts by inhibiting the biosynthesis of carotenoids in susceptible plant species. Its primary target is the enzyme phytoene desaturase (PDS) , a key component of the carotenoid biosynthesis pathway.

By inhibiting PDS, this compound prevents the conversion of phytoene to ζ-carotene. This blockage leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence results in the characteristic "bleaching" of the plant tissue, followed by growth inhibition and eventual death.

The (S)-enantiomer of beflubutamid is significantly more active than the (R)-enantiomer, demonstrating a high degree of stereoselectivity in its interaction with the target enzyme.

References

Solubility of (S)-beflubutamid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-beflubutamid, the herbicidally active S-enantiomer of beflubutamid, in various organic solvents. The information is compiled from publicly available regulatory and scientific data. For comparative purposes, solubility data for racemic beflubutamid is also included. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this active ingredient.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from formulation development to environmental fate. The following tables summarize the available quantitative solubility data for this compound and racemic beflubutamid in a range of organic solvents.

Table 1: Solubility of this compound (Beflubutamid-M) in Organic Solvents at 20°C

| Solvent | Solubility (mg/L) | Source |

| Organic Solvents (general) | 3100 | UK CRD and ACP Evaluation Documents |

| n-Heptane | 138,000 | UK CRD and ACP Evaluation Documents |

Note: The data for "Organic Solvents (general)" lacks specific solvent information but is provided as a reference from the cited source.

Table 2: Solubility of Racemic Beflubutamid in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Source |

| Acetone | >473 | Monograph - BVL.bund.de[1] |

| Dichloroethane | >473 | Monograph - BVL.bund.de[1] |

| Ethyl acetate | >473 | Monograph - BVL.bund.de[1] |

| Methanol | >473 | Monograph - BVL.bund.de[1] |

| n-Heptane | 2.18 | Monograph - BVL.bund.de[1] |

| Xylene | 106 | Monograph - BVL.bund.de[1] |

Experimental Protocols

While the specific, detailed experimental reports for the solubility of this compound are not publicly accessible, the methodologies employed for regulatory submissions typically adhere to internationally recognized guidelines. The most relevant of these is the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility . Although this guideline primarily addresses water solubility, the principles and methods, particularly the Flask Method , are readily adapted for determining solubility in organic solvents.

Below is a detailed, representative protocol for determining the solubility of this compound in an organic solvent, based on the principles of the OECD 105 Flask Method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound, analytical grade (>99% purity)

-

Organic solvent, HPLC grade

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, a small amount of this compound (e.g., 10 mg, 100 mg, 1000 mg) is added to separate flasks containing a fixed volume of the organic solvent (e.g., 10 mL).

-

The flasks are agitated at the test temperature (e.g., 20°C) for 24 hours.

-

A visual inspection is performed to determine the range in which the solubility lies (i.e., in which flask undissolved solid remains). This helps in determining the appropriate amount of substance to use in the main test.

-

-

Main Test (Flask Method):

-

An excess amount of this compound, as determined from the preliminary test, is added to at least three separate flasks. A sufficient volume of the organic solvent is then added to each flask.

-

The flasks are tightly stoppered and placed in a constant temperature bath, maintained at the desired temperature (e.g., 20 ± 0.5°C).

-

The contents of the flasks are agitated using a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

-

To confirm equilibrium, samples are taken at different time points (e.g., 24h, 48h). Equilibrium is considered to be reached when the difference in the measured concentrations is not statistically significant.

-

-

Sample Preparation and Analysis:

-

After equilibrium is reached, the agitation is stopped, and the flasks are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn. To ensure that no solid particles are included in the analyzed sample, the supernatant is either centrifuged at the test temperature or filtered through a syringe filter that is compatible with the organic solvent and does not adsorb the test substance.

-

The clear filtrate/supernatant is then appropriately diluted with the organic solvent to fall within the calibration range of the analytical method.

-

The concentration of this compound in the diluted samples is determined by a validated analytical method, typically HPLC-UV. A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

The solubility is calculated from the mean of the concentrations determined in the three replicate flasks.

-

The results are expressed in g/L or mg/L at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent using the flask method.

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound in organic solvents, based on the currently available data. For specific formulation or research purposes, it is recommended to perform solubility determinations under the exact conditions of interest.

References

The Stereochemical Dichotomy of Beflubutamid: An In-depth Technical Guide to its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid, a phenoxyamide herbicide, is a chiral compound that exists as two enantiomers, (S)-beflubutamid and (R)-beflubutamid. Commercially, it is often applied as a racemic mixture. However, extensive research has revealed a significant difference in the herbicidal activity of these stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry and chirality of beflubutamid enantiomers, detailing their synthesis, separation, differential biological activities, and environmental fate. Particular focus is given to the superior herbicidal efficacy of the (S)-enantiomer, now developed as beflubutamid-M. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of agrochemicals.

Introduction to Beflubutamid and its Chirality

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops[1]. Its chemical structure, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, contains a single chiral center at the C2 position of the butanamide moiety, giving rise to two enantiomers: this compound and (R)-beflubutamid[1]. While the racemic mixture has been effective, studies have demonstrated that the herbicidal activity is predominantly associated with the (S)-enantiomer[2][3]. This has led to the development and introduction of beflubutamid-M, the enantiomerically pure (S)-form of beflubutamid[2][4]. Understanding the stereochemistry of beflubutamid is crucial for optimizing its efficacy, reducing environmental load, and developing more sustainable agricultural practices.

Synthesis and Separation of Beflubutamid Enantiomers

The commercial synthesis of beflubutamid typically results in a racemic mixture[1]. The general synthesis route involves the reaction of 4-fluoro-3-trifluoromethylphenol with an alkylating agent like 2-bromobutyric acid ethyl ester, followed by acylation with benzylamine[1][5].

To isolate the more active (S)-enantiomer, two primary strategies are employed:

-

Chiral Resolution: This involves the separation of the enantiomers from the racemic mixture. Methods such as crystallization with a chiral agent or chiral chromatography can be used[4]. A common approach involves the use of a chiral resolving agent like (L)-(-)-α-phenylethylamine to form diastereomeric salts that can be separated[2][3].

-

Enantioselective Synthesis: This approach aims to produce the desired (S)-enantiomer directly. One method involves the enantioselective hydrogenation of an α-aryloxy-α,β-unsaturated acid intermediate[2][3].

Experimental Protocol: Chiral HPLC Separation

The analytical and semi-preparative separation of beflubutamid enantiomers can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC)[6][7].

Table 1: Chiral HPLC Parameters for Beflubutamid Enantiomer Separation [6]

| Parameter | Value |

| Column | Lux Cellulose 2 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Hexane / Isopropanol (97:3, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 50 °C |

| Detection | UV at 285 nm |

Mode of Action and Differential Herbicidal Activity

Beflubutamid's herbicidal action stems from its ability to inhibit the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway[8][9]. The inhibition of PDS leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. This results in the characteristic "bleaching" symptoms observed in susceptible weeds[8].

A profound difference in herbicidal activity exists between the two enantiomers. The (S)-enantiomer, (-)-beflubutamid, is a potent inhibitor of PDS, whereas the (R)-enantiomer, (+)-beflubutamid, is largely inactive[2][3][6][7].

Figure 1: Beflubutamid's Mode of Action

Quantitative Analysis of Herbicidal Efficacy

Bioassays have quantified the dramatic difference in herbicidal activity between the enantiomers. The herbicidal activity is often expressed as the EC50 value, which is the concentration of a substance that causes a 50% reduction in a specific biological response.

Table 2: Herbicidal Activity of Beflubutamid Enantiomers against Garden Cress [6][7]

| Enantiomer | EC50 (μM) | Herbicidal Activity |

| (-)-beflubutamid (S-enantiomer) | 0.50 | Very High |

| (+)-beflubutamid (R-enantiomer) | > 100 | Negligible |

As the data indicates, the (-)-beflubutamid is at least 1000 times more active than the (+)-beflubutamid[2][3][6][7]. This substantial difference underscores the rationale for developing the enantiomerically pure (S)-form as a more efficient and environmentally friendly herbicide.

Experimental Protocol: Herbicidal Activity Bioassay

The following protocol outlines a miniaturized bioassay for determining the herbicidal activity of beflubutamid enantiomers using garden cress (Lepidium sativum) as the model plant[6].

-

Medium Preparation: Prepare a potato dextrose agar medium and autoclave.

-

Herbicide Incorporation: Prepare aqueous solutions of the beflubutamid enantiomers from stock solutions and mix with the molten agar to achieve the desired final concentrations.

-

Assay Setup: Dispense the herbicide-containing agar into 200 μL polypropylene pipet tips.

-

Sowing: Place one garden cress seed onto the agar surface in each tip.

-

Incubation: Incubate the tips under controlled light and temperature conditions for 5 days.

-

Endpoint Measurement: After the incubation period, harvest the cotyledons and determine the chlorophyll a content spectrophotometrically.

-

Data Analysis: Plot the chlorophyll a content against the herbicide concentration and calculate the EC50 value using a suitable dose-response model.

Environmental Fate and Enantioselectivity

The environmental fate of chiral pesticides is a critical aspect of their overall risk assessment. Studies on beflubutamid have shown that its degradation in soil can be enantioselective, meaning that one enantiomer may degrade at a different rate than the other[10][11].

In alkaline soils, the degradation of beflubutamid has been observed to be slightly enantioselective, with the herbicidally active (-)-enantiomer degrading more slowly than the (+)-enantiomer[10][11]. In contrast, in acidic soils, both enantiomers were found to degrade at similar rates[10][11]. Importantly, no interconversion (enantiomerization) between the (+) and (-) enantiomers of beflubutamid was observed in soil studies[10][11].

The major metabolite of beflubutamid, a phenoxybutanoic acid, has been shown to undergo significant enantiomerization in soil[10][11]. Interestingly, the (+)-enantiomer of this metabolite exhibited some effects on root growth, potentially through an auxin-type mode of action, although at much higher concentrations than structurally related herbicides like (+)-mecoprop[6][7].

Figure 2: Chiral Separation and Analysis Workflow

Enantioselective Analysis using GC-MS

For the quantification of beflubutamid enantiomers at trace levels, enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and reliable technique[6][7]. This method is particularly useful for analyzing soil extracts in degradation studies.

Experimental Protocol: Enantioselective GC-MS Analysis

The following provides a general outline for the enantioselective GC-MS analysis of beflubutamid and its metabolites[6].

-

Extraction: Extract the analytes from the soil sample using an appropriate solvent system.

-

Derivatization (for acidic metabolites): For the analysis of the phenoxybutanoic acid metabolite, derivatization to its methyl ester using a reagent like diazomethane is necessary prior to GC-MS analysis.

-

GC-MS Analysis:

-

Column: Utilize a chiral capillary column suitable for the separation of the enantiomers.

-

Injection: Inject the sample extract into the GC-MS system.

-

Temperature Program: Employ a temperature program that provides optimal separation of the enantiomers.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification: Quantify the individual enantiomers using calibration curves prepared from enantiomerically pure standards.

References

- 1. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 2. CN102766067A - Synthetic method of beflubutamid - Google Patents [patents.google.com]

- 3. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Beflubutamid - Wikipedia [en.wikipedia.org]

- 10. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. | Semantic Scholar [semanticscholar.org]

- 11. ag.fmc.com [ag.fmc.com]

An In-depth Technical Guide on the Differential Biological Activity of (S)-beflubutamid and (R)-beflubutamid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid, a phenoxybutanamide herbicide, is a chiral compound with two enantiomers: (S)-beflubutamid and (R)-beflubutamid. This technical guide provides a comprehensive overview of the differential biological activity of these enantiomers. It has been demonstrated that the herbicidal efficacy of beflubutamid is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of the plant enzyme phytoene desaturase (PDS). This guide details the mechanism of action, presents quantitative data on the enantioselective activity, outlines the experimental protocols used for these determinations, and provides visual representations of the key pathways and workflows. The information presented underscores the potential for developing more effective and environmentally considerate herbicides through the use of enantiopure active ingredients.

Introduction

Many pesticides, including herbicides, are chiral molecules, often marketed as racemic mixtures containing equal amounts of both enantiomers.[1] However, it is common for the desired biological activity to be predominantly or exclusively associated with one of the enantiomers.[2] Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1][3] It possesses a single chiral center, resulting in the (S) and (R) enantiomers.[1] Research into the enantioselective activity of beflubutamid has revealed a significant difference in the herbicidal potency between its two stereoisomers.[2][4][5][6] This guide focuses on the distinct biological activities of this compound and (R)-beflubutamid.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Beflubutamid is classified as a bleaching herbicide, and its mode of action is the inhibition of carotenoid biosynthesis.[1][3][7] Specifically, beflubutamid targets and inhibits the enzyme phytoene desaturase (PDS).[3][6][8] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene.[3] This process is a critical step in the formation of colored carotenoids.[3]

Carotenoids play a vital role in plants by protecting chlorophyll from photooxidation.[3] By inhibiting PDS, beflubutamid prevents the synthesis of these protective pigments.[3] The absence of carotenoids leads to the accumulation of reactive oxygen species, which in turn cause the degradation of chlorophyll and other cellular components, resulting in the characteristic bleaching of the plant tissue and eventual plant death.[3]

Enantioselective Biological Activity

The herbicidal activity of beflubutamid is highly enantioselective, with the (S)-enantiomer, also referred to as (-)-beflubutamid or beflubutamid-M, being the biologically active form.[2][6][7] In contrast, the (R)-enantiomer, or (+)-beflubutamid, is considered inactive.[2][7]

Quantitative Data on Herbicidal Activity

Miniaturized biotests using garden cress (Lepidium sativum) have been conducted to quantify the difference in herbicidal activity between the two enantiomers. The results demonstrate that this compound is at least 1000 times more active than (R)-beflubutamid.[2][4][5][6][9]

| Enantiomer | EC₅₀ (μM) | Herbicidal Effect |

| This compound | 0.50[2][9] | Potent bleaching and inhibition of chlorophyll a |

| (R)-beflubutamid | > 100[2] | No observable bleaching or effect on chlorophyll a |

EC₅₀ (half maximal effective concentration) values were determined by the analysis of chlorophyll a content in 5-day-old garden cress leaves.[2][9]

Experimental Protocols

The determination of the enantioselective herbicidal activity of beflubutamid involved several key experimental procedures.

Enantiomer Separation

The pure enantiomers of beflubutamid were isolated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).[2][9]

-

Chromatographic System: A Dionex P680 pump with a UVD170U UV/vis detector or a Polar Monitor optical rotation detector.[2]

-

Chiral Column: Lux Cellulose 2 column (250 mm × 4.6 mm, 5 μm particle size).[2]

-

Mobile Phase: Isocratic elution with hexane/isopropanol (97/3).[2]

-

Flow Rate: 1 mL/min.[2]

-

Column Temperature: 50 °C.[2]

-

Detection: UV detection at 285 nm.[2]

-

Outcome: This method allowed for the collection of milligram quantities of each enantiomer with over 99% enantiomeric purity.[2][9]

Herbicidal Activity Bioassay

Miniaturized biotests were performed to assess the herbicidal activity of the individual enantiomers on garden cress (Lepidium sativum).[2][9]

-

Test System: 200 μL polypropylene pipet tips filled with an agar medium.[2]

-

Medium Preparation: Deionized water and potato dextrose agar were autoclaved. An aqueous solution of the test compound (racemic, (S)-, or (R)-beflubutamid) was prepared from an organic stock solution and mixed with 7.8% agar.[2]

-

Concentration Ranges:

-

Planting and Growth: One pre-germinated garden cress seed was placed on the agar surface in each pipet tip. The seedlings were grown for 5 days under controlled conditions (16 h light at 22 °C, 8 h dark at 18 °C).[2]

-

Assessment: The herbicidal effect was quantified by measuring the chlorophyll a content in the cotyledons of the 5-day-old seedlings.[2][9]

Analytical Quantification

Enantioselective gas chromatography-mass spectrometry (GC-MS) was used for the sensitive quantification of beflubutamid enantiomers.[2][9] Due to the difficulty in separating all relevant compounds on a single column, two different chiral GC columns were employed. For beflubutamid, a γ-cyclodextrin-derivative column provided an enantiomer resolution of approximately 1.2.[2]

Visualizations

Signaling Pathway: Carotenoid Biosynthesis Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway in plants and highlights the specific step inhibited by this compound.

References

- 1. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beflubutamid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis method of Beflubutamid-M_Chemicalbook [chemicalbook.com]

- 7. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]

- 8. C305 Phytoene desaturase inhibition by derivatives of bleaching herbicide Beflubutamid | Semantic Scholar [semanticscholar.org]

- 9. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Beflubutamid: A Technical Guide to its Function as a Carotenoid Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Beflubutamid is the herbicidally active stereoisomer of beflubutamid, a phenoxybutanamide herbicide. Its mode of action is the inhibition of carotenoid biosynthesis, a critical process in plants for photosynthesis and photoprotection. Specifically, this compound targets and inhibits the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthetic pathway. This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent deficiency in colored carotenoids. The absence of carotenoids results in the photooxidation of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death. This technical guide provides an in-depth overview of this compound as a carotenoid biosynthesis inhibitor, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Carotenoids are a class of isoprenoid pigments synthesized by all photosynthetic organisms, including plants and algae. They play indispensable roles in photosynthesis, primarily in light harvesting and, crucially, in protecting the photosynthetic apparatus from photo-oxidative damage. The biosynthesis of carotenoids is a complex pathway involving a series of desaturation, isomerization, and cyclization reactions.

Phytoene desaturase (PDS) is a key enzyme in this pathway, catalyzing the desaturation of phytoene to phytofluene and subsequently to ζ-carotene. Inhibition of PDS disrupts the entire downstream pathway, leading to the accumulation of phytoene and the depletion of essential carotenoids like β-carotene and lutein. This disruption of the carotenoid shield leaves chlorophyll vulnerable to photodegradation, resulting in a "bleached" phenotype and cessation of photosynthesis.

Beflubutamid is a chiral herbicide, with the (S)-enantiomer exhibiting significantly higher herbicidal activity than the (R)-enantiomer. This guide focuses on the (S)-isomer, referred to as this compound, and its specific action as a PDS inhibitor.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the phytoene desaturase (PDS) enzyme. Molecular docking studies have indicated that this compound has a strong binding affinity with Oryza sativa phytoene desaturase (OsPDS), which correlates with its high herbicidal activity[1]. The inhibition of PDS by this compound blocks the conversion of 15-cis-phytoene to 9,15,9'-tri-cis-ζ-carotene. This blockage leads to the accumulation of phytoene and prevents the formation of downstream carotenoids that are essential for protecting chlorophyll from photo-oxidation. The resulting "bleaching" of the plant tissue is the primary symptom of this compound's herbicidal action.

Signaling Pathway: Carotenoid Biosynthesis and Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The herbicidal efficacy of this compound has been quantified through various studies, both in whole-plant assays and in vitro enzyme inhibition assays. The following tables summarize the available quantitative data.

Table 1: Herbicidal Efficacy of Beflubutamid Enantiomers on Garden Cress (Lepidium sativum)

| Compound | EC₅₀ (μM) |

| (-)-Beflubutamid | 0.50[1] |

| (+)-Beflubutamid | >100 |

| rac-Beflubutamid | 1.06[1] |

EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., growth or chlorophyll content).

Table 2: In Vitro Inhibition of Phytoene Desaturase (PDS)

| Compound | IC₅₀ (μM) | Enzyme Source |

| Beflubutamid | 2.07 | Recombinant Synechococcus elongatus PDS |

IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 3: Herbicidal Activity of Beflubutamid and its Analogues on Various Weed Species

| Compound | Weed Species | Dosage (g ai/ha) | Inhibition Rate (%) |

| Beflubutamid (BF) | Amaranthus retroflexus | 300 | 90[1] |

| Abutilon theophrasti | 300 | 100[1] | |

| Medicago sativa | 300 | 100[1] | |

| (S)-6h (analogue) | Amaranthus retroflexus | 150 | >90 |

| Abutilon theophrasti | 150 | >90 | |

| Medicago sativa | 150 | >90 | |

| (S)-6q (analogue) | Amaranthus retroflexus | 150 | >90 |

| Abutilon theophrasti | 150 | >90 | |

| Medicago sativa | 150 | >90 |

Note: The study on beflubutamid analogues demonstrated that the (S)-enantiomers exhibited higher herbicidal activities than their racemates at equivalent dosages[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol is adapted from methods used for assaying PDS activity and its inhibition by herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on PDS enzyme activity.

Materials:

-

Recombinant PDS enzyme (e.g., from Synechococcus elongatus expressed in E. coli)

-

Phytoene substrate (dissolved in a suitable solvent like acetone)

-

Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 5 mM dithiothreitol (DTT), 10% (v/v) glycerol

-

Cofactors: e.g., FAD, NADP⁺, plastoquinone-9 (dissolved in ethanol)

-

This compound stock solution (in a suitable solvent like DMSO or acetone)

-

96-well microplates or microcentrifuge tubes

-

Incubator

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

-

Solvents for extraction (e.g., acetone, ethyl acetate) and HPLC mobile phase

Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the chosen solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Assay Setup: In a microplate or microcentrifuge tubes, add the assay buffer, cofactors, and the desired concentration of this compound or the solvent control.

-

Pre-incubation: Pre-incubate the mixture at the optimal reaction temperature for the PDS enzyme (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

Reaction Initiation: Add the phytoene substrate to the mixture. Immediately after, add the PDS enzyme to initiate the reaction. The final reaction volume is typically between 100-200 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 30-60 minutes). The incubation should be carried out in the dark to prevent photodegradation of carotenoids.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetone.

-

Extraction: Extract the carotenoids from the aqueous reaction mixture using an immiscible organic solvent like ethyl acetate or hexane. Centrifuge to separate the phases and collect the organic layer.

-

Analysis: Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent for HPLC analysis. Inject the sample into an HPLC system equipped with a C18 column. Monitor the elution of phytoene and the product, ζ-carotene, using a PDA detector at their respective absorption maxima (phytoene ~285 nm, ζ-carotene ~400 nm).

-

Data Analysis: Quantify the amount of ζ-carotene produced in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Whole-Plant Herbicidal Activity Assay (Dose-Response)

Objective: To determine the EC₅₀ or GR₅₀ (50% growth reduction) of this compound on target weed species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

-

Potting soil mix

-

Pots or trays

-

Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)

-

This compound stock solution

-

Surfactant (if required for post-emergence application)

-

Spray chamber or hand sprayer for herbicide application

-

Balance for weighing plant biomass

Procedure:

-

Plant Growth: Sow the seeds of the target weed species in pots or trays filled with potting mix. Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-4 true leaves for post-emergence application).

-

Herbicide Preparation: Prepare a series of dilutions of this compound in water. If necessary, add a surfactant to the spray solution according to the manufacturer's recommendations to ensure proper leaf coverage.

-

Herbicide Application:

-

Pre-emergence: Apply the herbicide solutions to the soil surface immediately after sowing the seeds.

-

Post-emergence: Apply the herbicide solutions as a foliar spray to the seedlings at the specified growth stage. Ensure uniform coverage.

-

-

Incubation: Return the treated plants to the growth chamber or greenhouse and continue to grow them under the same conditions for a specified period (e.g., 14-21 days). Include an untreated control group for comparison.

-

Data Collection: After the incubation period, assess the herbicidal effect. This can be done by:

-

Visual Assessment: Score the plants for bleaching symptoms and overall injury on a scale of 0 (no effect) to 100 (complete death).

-

Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

-

-

Data Analysis: Calculate the percentage of growth reduction relative to the untreated control for each herbicide concentration. Determine the EC₅₀ or GR₅₀ value by plotting the percentage of growth reduction against the logarithm of the herbicide concentration and fitting the data to a dose-response model.

Analysis of Carotenoid and Chlorophyll Content

Objective: To quantify the effect of this compound on the carotenoid and chlorophyll content in plant tissues.

Materials:

-

Plant tissue from treated and untreated plants

-

Solvents for extraction: Acetone, methanol, or a mixture thereof

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Spectrophotometer

-

HPLC system (for detailed carotenoid analysis)

Procedure for Spectrophotometric Analysis:

-

Extraction: Harvest a known weight of fresh leaf tissue. Homogenize the tissue in a mortar and pestle with a known volume of 80% acetone or 100% methanol until the tissue is completely white.

-

Clarification: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

-

Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at the following wavelengths using a spectrophotometer:

-

For chlorophyll a and b: 663 nm and 645 nm (for acetone extracts) or 665 nm and 652 nm (for methanol extracts).

-

For total carotenoids: 470 nm.

-

-

Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.

Procedure for HPLC Analysis of Carotenoids:

-

Extraction: Perform the extraction as described above, but take care to protect the samples from light and heat to prevent carotenoid degradation.

-

Saponification (Optional): To remove interfering chlorophylls and lipids, the extract can be saponified with a methanolic KOH solution.

-

Partitioning: Partition the carotenoids into an immiscible organic solvent like diethyl ether or hexane.

-

Preparation for HPLC: Evaporate the organic solvent and redissolve the carotenoid residue in the HPLC mobile phase. Filter the sample through a 0.22 µm filter.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 or C30 reverse-phase column and a PDA detector. Use a suitable mobile phase gradient to separate the different carotenoids. Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Conclusion

This compound is a highly effective herbicidal agent that functions through the specific inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Its potent inhibitory action leads to the depletion of essential carotenoids, resulting in chlorophyll degradation and, ultimately, plant death. The significant difference in activity between the (S) and (R) enantiomers highlights the stereospecificity of the target enzyme interaction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PDS-inhibiting herbicides, facilitating further research and development in this important class of compounds.

References

Initial toxicological profile of (S)-beflubutamid

An In-depth Technical Guide on the Initial Toxicological Profile of (S)-beflubutamid

Introduction

This compound, also known as beflubutamid-M, is the S-enantiomer of the chiral herbicide beflubutamid.[1] Beflubutamid is a selective, post-emergence phenoxy herbicide used to control broad-leaved weeds in cereal crops like wheat, barley, rye, and triticale.[2][3][4] The herbicidal activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[1][5] This document provides a comprehensive overview of the initial toxicological profile of this compound, drawing from available regulatory assessments and scientific studies. It is intended for researchers, scientists, and professionals involved in drug and pesticide development.

Mechanism of Action

Beflubutamid's mode of action is the inhibition of carotenoid biosynthesis.[2][5] Specifically, it targets and inhibits the plant enzyme phytoene desaturase (PDS).[3][4] PDS is crucial for the synthesis of carotenoids. Its inhibition leads to an accumulation of phytoene and a depletion of protective carotenoids, which results in the photooxidation of chlorophyll and subsequent bleaching or chlorosis of the plant tissues, ultimately causing weed death.[3][5]

Caption: Mechanism of action of this compound via inhibition of Phytoene Desaturase (PDS).

Toxicological Profile

The toxicological data for beflubutamid is primarily based on studies conducted with the racemic mixture. However, given that the (S)-enantiomer is the biologically active component, these data are considered relevant for assessing its toxicological profile.

Acute Toxicity

Beflubutamid exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal studies.[1]

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | > 5,000 mg/kg | [6] |

| Acute Dermal LD50 | Rat | > 2,000 mg/kg | [6] |

| Acute Inhalation LC50 (4h) | Rat | > 5 mg/L | [6] |

Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the potential for toxicity from repeated exposure to beflubutamid. A key finding in a two-year feeding study in rats was an increase in thyroid follicular tumors in male rats at the highest dose level (3200 ppm).[7] However, after review, this was considered more likely a spontaneous event rather than a treatment-related effect and, therefore, not relevant for human cancer risk assessment.[7] The well-established "phenobarbitone-type mechanism" for thyroid tumor induction in rodents was deemed unlikely to be caused by beflubutamid.[7]

| Study | Species | NOAEL | Key Findings | Reference |

| 2-Year Chronic/Carcinogenicity | Rat | Not explicitly stated | Increased thyroid follicular adenomas in high-dose males, considered spontaneous. | [7] |

| 1-Year Chronic | Dog | 12 mg/kg/day | This was the lowest overall NOAEL identified in chronic studies. | [8] |

Genotoxicity

Beflubutamid has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[7]

| Test Type | Result | Reference |

| In vitro Ames test | Negative | [6] |

| Overall Assessment | Weight of evidence does not support classification as a germ cell mutagen. | [6] |

Reproductive and Developmental Toxicity

There are conflicting reports regarding the reproductive and developmental toxicity of beflubutamid. Some sources indicate concerns about its potential as a reproductive or developmental toxicant.[1][2] Conversely, a safety data sheet for a beflubutamid-containing product states that based on animal experiments, there is no evidence of adverse effects on sexual function, fertility, or development.[6] This area warrants further investigation to resolve the discrepancy.

Acceptable Exposure Levels

Regulatory bodies have established acceptable daily intake (ADI) and acceptable operator exposure level (AOEL) for beflubutamid.

| Value | Level | Reference |

| ADI | 0.02 mg/kg bw/day | [9] |

| AOEL | 0.3 mg/kg bw/day | [9] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are proprietary and not fully available in the public domain. However, these studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for a typical subchronic oral toxicity study.

Caption: Generalized workflow for a 90-day subchronic oral toxicity study.

Stereoisomer Activity

Beflubutamid is a chiral compound, and its herbicidal efficacy is stereospecific. The (S)-enantiomer is the active component, while the (R)-enantiomer is largely inactive. Studies have shown that this compound is at least 1000 times more herbicidally active than (R)-beflubutamid.[5][10] This highlights the potential environmental benefits of using the enantiopure (S)-formulation, as it could reduce the overall chemical load on the environment.

References

- 1. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]

- 2. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 3. bvl.bund.de [bvl.bund.de]

- 4. Beflubutamid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ag.fmc.com [ag.fmc.com]

- 7. bvl.bund.de [bvl.bund.de]

- 8. Toxicological properties of metaflumizone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beflubutamid | C18H17F4NO2 | CID 6451159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of (S)-Beflubutamid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[1][2] Its environmental fate and degradation are critical aspects of its overall risk assessment, determining its persistence, mobility, and potential impact on non-target organisms. This technical guide provides an in-depth overview of the environmental behavior of this compound, summarizing key quantitative data, detailing experimental methodologies based on international guidelines, and visualizing its degradation pathways.

Beflubutamid operates by inhibiting the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants.[3] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The absence of carotenoids results in "bleaching" of the plant tissues and ultimately leads to plant death.[3] Notably, the herbicidal activity is almost exclusively associated with the (S)-enantiomer, which has been shown to be at least 1000 times more active than the (R)-enantiomer.[4][5][6][7]

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | [8] |

| CAS Registry Number | 113614-09-8 | [8] |

| Molecular Formula | C₁₈H₁₇F₄NO₂ | [3][9] |

| Molecular Weight | 355.3 g/mol | [8][9] |

| Vapor Pressure | 1.1 x 10⁻⁵ Pa at 25 °C | [3] |

| Water Solubility | Low | [1][2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 | [9] |

Environmental Degradation Pathways

This compound is subject to various degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Abiotic Degradation

Hydrolysis: this compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5-9).[3]

Photodegradation in Water: In aqueous environments, the photolytic degradation of beflubutamid has a half-life of 48 days at pH 7 and 25°C. The major metabolite, UR-50604, degrades more rapidly with DT₅₀ values of 21 (pH 5), 24 (pH 7), and 20 (pH 9) days.

Photodegradation in Air: In the atmosphere, beflubutamid is expected to decompose by photooxidation with a calculated half-life of 3.5 hours.[3]

Biotic Degradation

Aerobic Soil Metabolism: The primary route of dissipation for this compound in the terrestrial environment is microbial degradation in soil. In soil, beflubutamid is degraded to its amide and acid metabolites.[3] The degradation rate is influenced by soil properties, with slightly enantioselective degradation observed in alkaline soils, where the active (-)-enantiomer degrades more slowly.[4][6][10] In acidic soils, both enantiomers degrade at similar rates.[4][6][10]

Anaerobic Soil Metabolism: Under anaerobic conditions, microbial degradation also occurs. In a combined aerobic and anaerobic soil metabolism study, a shift in the enantiomeric ratio from 1:1 to approximately 55:45 (S:R) was observed after 7 days, indicating a slightly slower degradation of the S-isomer.

Aquatic-Sediment Systems: In water-sediment systems, the half-life of beflubutamid in the water phase is 16-20 days, while the half-life for the total system is 49-64 days. The corresponding DT₉₀ values are 53-66 days for the water phase and 164-213 days for the whole system.

Quantitative Summary of Environmental Fate

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Degradation Half-lives (DT₅₀)

| Compartment | Degradation Process | DT₅₀ | Conditions |

| Water | Hydrolysis | Stable | pH 5-9, 25°C[3] |

| Water | Photolysis | 48 days | pH 7, 25°C |

| Air | Photooxidation | 3.5 hours | Calculated |

| Soil | Aerobic Metabolism | 5-100 days | Laboratory conditions |

| Water/Sediment System | Aerobic Metabolism | 49-64 days (total system) |

Table 2: Soil Adsorption and Mobility

| Parameter | Value | Interpretation |

| Koc | 496 - 1793 L/kg | Low mobility |

Table 3: Major Degradation Products

| Metabolite ID | Chemical Name | Formation Environment |

| UR-50604 | 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid (bfl-acid) | Soil, Water |

| UR-50624 | 2-(4-fluoro-3-trifluoromethylphenoxy)butanamide (bfl-amide) | Soil |

Experimental Protocols

The environmental fate studies for this compound are typically conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (based on OECD Guideline 111)

This study is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.[11][12][13][14]

-

Test Substance: Radiolabeled or non-labeled this compound is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[11][13]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[11][13]

-

Sampling and Analysis: At predetermined intervals, aliquots are withdrawn and analyzed for the concentration of the parent compound and potential hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][13]

-

Data Analysis: The degradation rate constant and half-life are calculated assuming pseudo-first-order kinetics.

Aqueous Photolysis (based on OECD Guideline 316)

This study evaluates the degradation of this compound in water due to direct absorption of light.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[15]

-

Test Substance: Radiolabeled this compound is dissolved in the aqueous solution.

-

Incubation: The test solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.[15]

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The quantum yield and the environmental half-life are calculated.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study determines the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Test System: Freshly collected agricultural soils with varying characteristics (e.g., pH, organic carbon content, texture).[17][18][19][20]

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.[18]

-

Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. The system is continuously aerated to maintain aerobic conditions.[18][19] Volatiles and CO₂ are trapped.[18]

-

Sampling and Analysis: Soil samples are taken at intervals over a period of up to 120 days and extracted.[17][19][20] The extracts are analyzed by techniques like HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and its metabolites.

-

Data Analysis: Degradation half-lives (DT₅₀ and DT₉₀) are calculated using appropriate kinetic models. A mass balance is established to account for the distribution of radioactivity.

Anaerobic Soil Metabolism (based on OECD Guideline 307)

This study follows a similar protocol to the aerobic soil metabolism study, with the key difference being the establishment and maintenance of anaerobic conditions. This is typically achieved by flooding the soil with water and purging the system with an inert gas like nitrogen.

Adsorption/Desorption (based on OECD Guideline 106 - Batch Equilibrium Method)

This study quantifies the adsorption of this compound to soil particles, which is a key factor in determining its mobility.

-

Test System: A set of different soil types is used.[21][22][23][24]

-

Procedure: Soil samples are equilibrated with an aqueous solution of ¹⁴C-labeled this compound of known concentration.[22] The soil-to-solution ratio is typically varied.

-

Equilibration: The soil suspensions are agitated for a predetermined period to reach equilibrium.[22]

-

Analysis: The suspensions are then centrifuged, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[24]

-

Data Analysis: The soil-water partition coefficient (Kd) is determined. This is often normalized to the organic carbon content of the soil to yield the organic carbon-normalized adsorption coefficient (Koc).

Visualizations

Degradation Pathway of this compound

Caption: Proposed degradation pathway of this compound in soil and water.

Experimental Workflow for Aerobic Soil Metabolism Study

Caption: Workflow for an aerobic soil metabolism study based on OECD 307.

Logic of Environmental Fate Assessment

Caption: Logical flow of an environmental fate assessment for this compound.

Conclusion

The environmental fate of this compound is characterized by its stability to hydrolysis and moderate degradation through photolysis in water. The primary dissipation pathway in the environment is microbial degradation in soil and aquatic sediment systems, leading to the formation of the main metabolites, bfl-acid (UR-50604) and bfl-amide (UR-50624), and eventual mineralization to carbon dioxide. With a high Koc value, this compound exhibits low mobility in soil, suggesting a low potential for leaching into groundwater. Understanding these degradation pathways and the factors influencing them is essential for conducting comprehensive environmental risk assessments and ensuring the safe and sustainable use of this herbicide. The experimental protocols, guided by OECD standards, provide a robust framework for generating reliable data for regulatory and research purposes.

References

- 1. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]

- 2. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]

- 3. Beflubutamid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H17F4NO2 | CID 69991731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Beflubutamid | C18H17F4NO2 | CID 6451159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 16. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 19. oecd.org [oecd.org]

- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. york.ac.uk [york.ac.uk]

- 23. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 24. Adsorption/Desorption | Scymaris [scymaris.com]

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of Beflubutamid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beflubutamid is a chiral herbicide used for the control of broadleaf weeds in cereal crops.[1][2] As with many chiral compounds, its enantiomers can exhibit different biological activities and environmental fates.[3][4] The herbicidally active enantiomer of beflubutamid is the (-)-enantiomer, which has been shown to be at least 1000 times more active than the (+)-enantiomer.[1][5] Therefore, the ability to separate and quantify the enantiomers of beflubutamid is crucial for research, development, and regulatory purposes. This application note provides a detailed protocol for the chiral separation of beflubutamid enantiomers using High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method and Data

A successful baseline separation of beflubutamid enantiomers has been achieved using a polysaccharide-based chiral stationary phase (CSP).[1] The following table summarizes the optimized chromatographic conditions and reported data for this method.

| Parameter | Value | Reference |

| Chiral Stationary Phase | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) | [1] |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | [1] |

| Mobile Phase | n-Hexane / Isopropanol (97:3, v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Column Temperature | 50 °C | [1] |

| Detection Wavelength | 285 nm | [1] |

| Elution Order | (+)-beflubutamid followed by (-)-beflubutamid | [1] |

| Resolution (Rs) | Baseline separation achieved | [1] |

Experimental Protocol

This protocol outlines the steps for the enantioselective analysis of beflubutamid using the referenced chiral HPLC method.

1. Materials and Reagents

-

Beflubutamid racemic standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

-

Deionized water (18.2 MΩ·cm)

-

0.2 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

Autosampler or manual injector

-

Column thermostat

-

UV-Vis detector

-

3. Chromatographic Conditions

-

Column: Lux Cellulose-2, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / Isopropanol (97:3, v/v)

-

Flow Rate: 1.0 mL/min

-